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This document provides a detailed protocol for assessing the inhibitory potential of compounds
on P-glycoprotein (P-gp) activity using the fluorescent substrate Rhodamine 123. P-gp, also
known as multidrug resistance protein 1 (MDR1), is a critical ATP-binding cassette (ABC)
transporter that actively effluxes a wide range of xenobiotics from cells.[1][2][3] Its function
significantly impacts drug absorption, distribution, and elimination, and its overexpression is a
key mechanism of multidrug resistance in cancer.[1][2][4] Therefore, evaluating the interaction
of new chemical entities with P-gp is a crucial step in drug discovery and development.[5][6]

The Rhodamine 123 efflux assay is a functional, cell-based method used to determine if a test
compound can inhibit the P-gp-mediated transport of Rhodamine 123, a known P-gp substrate.
[4][7][8] Inhibition of P-gp results in the intracellular accumulation of Rhodamine 123, which can
be quantified by measuring its fluorescence.[5][9]

Principle of the Assay

P-gp is an efflux pump that utilizes ATP hydrolysis to transport substrates out of the cell,
thereby reducing their intracellular concentration. Rhodamine 123 is a fluorescent dye that is a
substrate of P-gp. In cells expressing P-gp, Rhodamine 123 is actively transported out,
resulting in low intracellular fluorescence. When a P-gp inhibitor is present, the efflux of
Rhodamine 123 is blocked, leading to its accumulation inside the cells and a corresponding
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increase in fluorescence. The intensity of the fluorescence is directly proportional to the extent
of P-gp inhibition.

Experimental Workflow

The following diagram illustrates the general workflow of the P-gp inhibition assay using
Rhodamine 123.
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Caption: Experimental workflow for the P-gp inhibition assay using Rhodamine 123.

Materials and Reagents
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Reagent

Supplier

Purpose

P-gp expressing cell line (e.g.,
MDCK-MDR1, Caco-2)

ATCC or other cell bank

In vitro model system

Wild-type cell line (e.g.,
MDCK-WT)

ATCC or other cell bank

Negative control for P-gp

expression

Dulbecco's Modified Eagle's
Medium (DMEM)

Gibco or equivalent

Cell culture medium

Fetal Bovine Serum (FBS)

Gibco or equivalent

Supplement for cell culture

medium

Penicillin-Streptomycin

Gibco or equivalent

Antibiotic for cell culture

Trypsin-EDTA

Gibco or equivalent

Cell detachment

Phosphate-Buffered Saline
(PBS)

Gibco or equivalent

Washing cells

Rhodamine 123

Sigma-Aldrich or equivalent

Fluorescent P-gp substrate

Verapamil or Cyclosporin A

Sigma-Aldrich or equivalent

Positive control P-gp inhibitor

Test Compounds

N/A

Compounds to be evaluated

for P-gp inhibition

Dimethyl Sulfoxide (DMSO)

Sigma-Aldrich or equivalent

Solvent for compounds

96-well black, clear-bottom

plates

Corning or equivalent

Cell culture and fluorescence

measurement

Fluorescence microplate

reader

Molecular Devices or

equivalent

Quantification of Rhodamine

123 fluorescence

Experimental Protocol

This protocol is optimized for a 96-well plate format.

Cell Culture
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e Culture P-gp expressing cells (e.g., MDCK-MDR1 or Caco-2) and the corresponding wild-
type cells (e.g., MDCK-WT) in DMEM supplemented with 10% FBS and 1% penicillin-
streptomycin.[2]

e Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

» Seed the cells into 96-well black, clear-bottom plates at a density that allows for the
formation of a confluent monolayer within 2-4 days for MDCK-MDRL1 cells or approximately
21 days for Caco-2 cells to allow for differentiation.[10]

P-gp Inhibition Assay

e Prepare Reagents:

o Prepare a stock solution of Rhodamine 123 (e.g., 10 mM in DMSO) and store it protected
from light.

o Prepare stock solutions of the positive control inhibitor (e.g., 10 mM Verapamil in DMSQO)
and test compounds in DMSO.

o Prepare a working solution of Rhodamine 123 (e.g., 5-10 uM) in a suitable assay buffer
(e.g., Hanks' Balanced Salt Solution - HBSS or serum-free medium).[5][8]

o Prepare serial dilutions of the test compounds and positive control in the assay buffer. The
final DMSO concentration should be kept below 1% to avoid solvent effects.

o Assay Procedure:

[e]

On the day of the assay, aspirate the culture medium from the wells.

o

Wash the cell monolayer twice with warm PBS.

[¢]

Add 100 L of the assay buffer containing the test compounds or controls to the respective
wells. Include wells with assay buffer and DMSO as a vehicle control.

[¢]

Pre-incubate the plate at 37°C for 30 minutes.
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o Add 100 pL of the Rhodamine 123 working solution to all wells and incubate for 30-60
minutes at 37°C, protected from light.[5][8]

o After incubation, aspirate the solution from the wells.

o Wash the cell monolayer three times with ice-cold PBS to stop the efflux and remove
extracellular dye.[8]

o Add 100 pL of a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for
15 minutes at 37°C to lyse the cells.[8]

e Fluorescence Measurement:

o Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate
reader.

o Set the excitation wavelength to approximately 485 nm and the emission wavelength to
approximately 535 nm.[5][8]

Data Presentation and Analysis

The data should be analyzed to determine the percent inhibition of P-gp activity by the test
compounds and to calculate the half-maximal inhibitory concentration (IC50) value.

Calculation of Percent Inhibition

The percent inhibition of P-gp activity can be calculated using the following formula:

% Inhibition = [(FluorescenceTest Compound - FluorescenceVehicle Control) /
(FluorescencePositive Control - FluorescenceVehicle Control)] x 100

Where:

o FluorescenceTest Compound is the fluorescence intensity in the presence of the test
compound.

» FluorescenceVehicle Control is the fluorescence intensity in the presence of the vehicle
(e.g., DMSO).
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o FluorescencePositive Control is the fluorescence intensity in the presence of a maximal
concentration of the positive control inhibitor (e.g., Verapamil).

IC50 Determination

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of P-gp
activity, can be determined by plotting the percent inhibition against the logarithm of the test
compound concentration and fitting the data to a sigmoidal dose-response curve using a
suitable software (e.g., GraphPad Prism).[5][9]

Sample Data Table

) Mean Fluorescence o
Compound Concentration (uUM) ] % Inhibition
Intensity (RFU)

Vehicle Control 0 1500 0
Positive Control

. 100 8500 100
(Verapamil)
Test Compound A 0.1 2000 7.1
Test Compound A 1 4500 42.9
Test Compound A 10 7500 85.7
Test Compound A 100 8400 98.6

IC50 Values of Reference P-gp Inhibitors

The following table provides typical IC50 values for known P-gp inhibitors obtained from
Rhodamine 123 accumulation assays. These values can vary depending on the cell line and
specific experimental conditions.
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Inhibitor Cell Line Approximate IC50 (uM)
Verapamil MCF7R 2.5-5.0[5]

Cyclosporin A MCF7R 1.0 - 3.0[5]

Elacridar MCF7R ~0.05[9]

Zosuquidar MCF7R ~0.1[5]

P-gp Efflux Mechanism and Inhibition

The following diagram illustrates the principle of P-gp mediated efflux of Rhodamine 123 and its
inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

2. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in
MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nim.nih.gov]

3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed
[pubmed.ncbi.nim.nih.gov]

4. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer
Institute drug screen - PubMed [pubmed.ncbi.nim.nih.gov]

5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation
Assay - PMC [pmc.ncbi.nim.nih.gov]

6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation
Assay - PubMed [pubmed.ncbi.nim.nih.gov]

7. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Rhodamine 123 efflux assay [bio-protocol.org]
9. mdpi.com [mdpi.com]
10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

To cite this document: BenchChem. [Application Notes and Protocols for P-gp Inhibition
Assay Using Rhodamine 123]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573447#protocol-for-p-gp-inhibition-assay-using-
rhodamine-123]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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